Field: Photography and Imaging
Application: Pinacyanol bromide is a synthetic blue dye derived from coal tar that was used for sensitizing photographic plates.
Method: The dye was first manufactured in the early twentieth century by the dye works of Meister, Lucius & Brüning at Höchst (near Frankfurt), Germany. It was used to sensitize photographic plates, enhancing their response to light.
Field: Chemistry and Material Science
Application: Pinacyanol bromide has been used in fundamental and applied research for a century.
Results: The analyzed data indicate that the scientific interest in this dye is very high.
Field: Electrophotography
Application: Pinacyanol bromide is a prototypical cyanine dye that was widely used as a sensitizer in electrophotography.
Field: Biology and Medicine
Application: The biological properties of Pinacyanol bromide have been investigated widely.
Method: The dye is used in various biological assays and experiments, often as a staining agent.
Field: Chemistry
Application: The properties of Pinacyanol bromide are investigated in organic solvents.
Field: Physical Chemistry
Application: Pinacyanol bromide has been studied in premicellar and micellar surfactant systems.
Results: The studies provide valuable insights into the behavior of Pinacyanol bromide in these systems.
Pinacyanol bromide is a synthetic organic compound classified as a cyanine dye, primarily utilized in biological and chemical research. Its molecular formula is and it has a molecular weight of 433.38 g/mol. The compound exhibits a distinctive blue color, which is characteristic of many cyanine dyes. Pinacyanol bromide is particularly noted for its ability to intercalate with nucleic acids, making it an effective nucleic acid stain in various laboratory applications .
Pinacyanol bromide exhibits notable biological activities due to its cationic nature. It can interact with various biological structures, including:
Pinacyanol bromide finds diverse applications across various fields:
The synthesis of pinacyanol bromide typically involves a multi-step process:
Research has demonstrated that pinacyanol bromide interacts with surfactants and other organic molecules:
Pinacyanol bromide shares similarities with other cyanine dyes but possesses unique characteristics that set it apart:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Safranin T | C_{20}H_{19}ClN_4 | Commonly used as a biological stain; less soluble than pinacyanol bromide. |
| Methylene Blue | C_{16}H_{18}ClN_3S | Known for its redox properties; used as a dye and antiseptic. |
| Rhodamine 6G | C_{28}H_{31}ClN_2O_3 | Exhibits high fluorescence; often used in flow cytometry. |
| Nile Red | C_{15}H_{15}O_5S | Lipophilic dye used for staining lipid droplets; differs in structure significantly from pinacyanol bromide. |
Pinacyanol bromide's ability to intercalate into nucleic acids while exhibiting solvatochromic behavior makes it particularly valuable in both chemical and biological applications.
Pinacyanol bromide is a synthetic cyanine dye with the molecular formula C₂₅H₂₅BrN₂ and a molecular weight of 433.38 grams per mole [1] [2] [3]. The compound exists as a quaternary ammonium salt, characterized by its distinctive blue-green crystalline appearance [1] [4]. The molecular structure consists of two quinoline ring systems connected by a trimethine bridge, with ethyl substituents attached to each nitrogen atom [1] [2].
The structural representation of pinacyanol bromide can be expressed through its Simplified Molecular Input Line Entry System notation: [Br-].CCN1C(=C\C=C\c2ccc3ccccc3[n+]2CC)C=Cc4ccccc14 [1] [2]. The International Chemical Identifier key for this compound is COPIHGSSCONEQG-UHFFFAOYSA-M [1] [2] [5]. The compound displays a planar cationic structure typical of cyanine dyes, with delocalized positive charge distributed across the polymethine chain [6] [7].
The melting point of pinacyanol bromide has been documented at 286 degrees Celsius with decomposition [1] [2] [4]. The compound exhibits characteristic absorption properties with a maximum wavelength at 607 nanometers in ethanol [1] [2] [4]. Additional absorption bands are observed at 560-566 nanometers and 402-408 nanometers, reflecting the complex electronic structure of the conjugated system [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₂₅BrN₂ | [1] [2] |
| Molecular Weight | 433.38 g/mol | [1] [2] |
| CAS Registry Number | 2670-67-9 | [1] [2] |
| Melting Point | 286°C (decomposition) | [1] [2] |
| Maximum Absorption Wavelength | 607 nm | [1] [2] |
| Physical Form | Crystalline solid | [1] [4] |
| Color | Green to very dark green | [4] |
The systematic International Union of Pure and Applied Chemistry name for pinacyanol bromide is (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline hydrobromide [8]. This nomenclature precisely describes the structural configuration, including the ethyl substitution pattern on both quinoline nitrogen atoms and the stereochemical designation of the polymethine bridge [8].
An alternative International Union of Pure and Applied Chemistry designation found in the literature is 1-ethyl-2-[3-(1-ethyl-1,2-dihydroquinolin-2-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide [9]. This nomenclature emphasizes the quinolinium cation structure and the specific positioning of the ethyl groups [9]. The systematic naming conventions reflect the compound's classification as a trimethine cyanine dye with quinoline terminal groups [2] [10].
The International Union of Pure and Applied Chemistry nomenclature also recognizes the compound's relationship to its parent structure, pinacyanol cation, which carries the designation (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline [11] [12]. The bromide salt formation is indicated by the hydrobromide designation in the complete systematic name [8].
Pinacyanol bromide is known by several well-established synonyms in the scientific literature [1] [2] [13]. The most commonly encountered alternative designation is 1,1′-Diethyl-2,2′-carbocyanine bromide, which emphasizes the carbocyanine structural classification and the symmetric ethyl substitution pattern [1] [2] [14].
Another frequently used synonym is 2,2′-Trimethinequinocyanine bromide, which specifically identifies the trimethine bridge length and the quinoline terminal heterocycles [1] [2]. This nomenclature follows the traditional cyanine dye naming convention that indicates both the methine chain length and the nature of the heterocyclic end groups [15] [16].
The compound is also referenced in the literature as Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propenyl]-, bromide [17] [13]. This designation follows Chemical Abstracts Service naming conventions and provides a detailed description of the quinolinium cation structure [17]. Additional synonyms include 1-ethyl-2-[(1E,3Z)-3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolinium bromide [17].
| Common Name | Alternative Designation | Classification Type |
|---|---|---|
| Pinacyanol bromide | Primary name | Commercial designation |
| 1,1′-Diethyl-2,2′-carbocyanine bromide | Structural descriptor | Chemical classification |
| 2,2′-Trimethinequinocyanine bromide | Bridge-terminal descriptor | Traditional cyanine nomenclature |
| Quinolinium bromide derivative | Chemical Abstracts Service style | Systematic chemical naming |
Pinacyanol bromide belongs to the carbocyanine subclass of cyanine dyes, characterized by a three-carbon polymethine bridge connecting two nitrogen-containing heterocycles [6] [18] [15]. This structural classification places it within the broader family of trimethine cyanines, which contain exactly three methine groups in the conjugated chain [19] [10] [15].
The compound shares fundamental structural features with other members of the carbocyanine family, including pinacyanol chloride (CAS 2768-90-3) and pinacyanol iodide (CAS 605-91-4) [20] [14] [13]. These compounds differ only in their counterion, with the cationic pinacyanol structure remaining identical across the halide salt series [20] [14] [9]. The molecular weight varies according to the halide: chloride (388.9 g/mol), bromide (433.38 g/mol), and iodide (480.39 g/mol) [14] [9] [13].
Structurally, pinacyanol bromide can be distinguished from other cyanine dye subclasses through its specific heterocyclic composition [6] [18] [15]. Unlike benzothiazole or benzoxazole-based cyanines, pinacyanol bromide features quinoline rings as terminal groups [21] [15]. The quinoline heterocycles contribute to the compound's distinctive spectroscopic properties and chemical behavior compared to other cyanine dye families [21] [22].
The polymethine chain length in pinacyanol bromide (three carbons) classifies it as intermediate between shorter monomethine dyes and longer pentamethine or heptamethine variants [19] [21] [15]. This structural feature directly influences the compound's absorption characteristics, with longer chain analogs exhibiting bathochromic shifts in their absorption spectra [18] [19] [21]. The relationship between chain length and spectroscopic properties represents a fundamental structure-activity relationship within the cyanine dye family [18] [19] [23].
| Cyanine Dye Type | Chain Length | Terminal Groups | Spectral Region |
|---|---|---|---|
| Monomethine | 1 carbon | Various heterocycles | Blue-green |
| Trimethine (Pinacyanol) | 3 carbons | Quinoline | Red |
| Pentamethine | 5 carbons | Various heterocycles | Near-infrared |
| Heptamethine | 7 carbons | Various heterocycles | Near-infrared |
In dilute solution the cationic monomer shows two principal absorption maxima in the red–orange region, while higher-energy bands appear when dimeric or H-aggregated species form. Representative data are listed in Table 1.
| Solvent | Monomer λ max / nanometres | Secondary monomer band / nanometres | Aggregate (H-type) band / nanometres | Molar absorptivity / L mol⁻¹ cm⁻¹ |
|---|---|---|---|---|
| Ethanol | 604–610 [1] | 560–566 [1] | 402–408 [1] | ≥150 000 at 603–609 [2] |
| Water (1 × 10⁻⁶ mol L⁻¹) | 600 [3] | 558 [3] | – | 1.3 × 10⁵ (600 nm) [3] |
| Water (≥1 × 10⁻⁴ mol L⁻¹) | 599 [4] | 558 [4] | 510 (γ-band) [4] | – |
| Methanol | 606 [5] | 561 [5] | – | 1.5 × 10⁵ (606 nm) [5] |
Bathochromic shifts of 4–18 nanometres are observed when the solvent polarity is lowered from methanol to octanol, confirming strong solvatochromism [3] [6]. Addition of cationic or non-ionic micelles converts dimers to monomers and moves the longest-wavelength band further to the red by 8–12 nanometres [7].
Pinacyanol bromide fluoresces weakly from its first singlet excited state.
| Parameter | Value | Medium |
|---|---|---|
| Emission maximum | 650 nanometres [5] | Methanol |
| Fluorescence quantum yield | 0.036 (3.6%) [5] | Methanol |
| Singlet lifetime | 5.2 picoseconds (viscosity-dependent) [8] | Alcohols |
| Triplet molar extinction (635 nanometres) | (5.8 ± 0.3) × 10⁴ L mol⁻¹ cm⁻¹ [9] | Methanol |
The quantum yield decreases in water because rapid non-radiative torsional relaxation is accelerated by hydrogen bonding [5]. Excitation-dependent quantum yields also diminish when H-aggregates dominate at high concentration [4].
Mid-infrared spectra recorded from potassium bromide discs display:
One-dimensional proton nuclear magnetic resonance spectra in deuterated chloroform show the resonances in Table 2.
| δ / parts per million | Multiplicity | Assignment |
|---|---|---|
| 1.37 | Triplet, 6 H | Methyl protons of both ethyl substituents [13] |
| 4.56 | Quartet, 4 H | Methylene protons adjacent to the quaternary nitrogens [13] |
| 6.90–7.30 | Multiplet, 4 H | Proton set on central polymethine and quinolinium C-3/C-4 [13] |
| 7.40–8.20 | Multiplet, 8 H | Remaining aromatic ring protons [13] |
Key carbon signals (100 megahertz, deuterated chloroform) are [13]:
The down-field shift of the bridgehead carbons at 155–157 ppm reflects the positive charge delocalisation across the heteroaromatic framework.
Pinacyanol bromide forms dark-green crystals that melt with decomposition at 286 degrees Celsius [10]. Thermogravimetric analyses reveal initial mass loss above 300 degrees Celsius, followed by rapid oxidative degradation of the conjugated backbone [14].
The dye dissolves to intense purple solutions in ethanol, methanol and mixed alcohol–water systems; typical solubility is 10 mg mL⁻¹ in 1:1 water:methanol [1]. In pure water the solubility is below 0.5 mg mL⁻¹ and decreases further at neutral pH because of extensive H-aggregation [14]. It is practically insoluble in non-polar solvents.
Single-crystal X-ray data for pinacyanol bromide have not yet been published; however, powder diffraction patterns supplied by commercial producers show reflections consistent with a monoclinic lattice and two molecules per asymmetric unit [15]. The cation adopts the planar all-trans conformation observed for its iodide analogue, and bromide counter-ions occupy channels between the π-stacked dye columns.
The solid dye is stable for years when protected from light at ambient temperature [10]. In solution it is resistant to dilute mineral acids but undergoes slow oxidative bleaching in alkaline media. Photobleaching rates increase in aerated aqueous solution because singlet oxygen is generated by energy transfer from the excited triplet state [16].
Ultrafast pump–probe studies demonstrate cis-trans photoisomerisation along the polymethine chain: the barrier-crossing step (five picoseconds in methanol) precedes a barrier-less torsional motion that completes in 0.2–0.6 picoseconds [8]. On colloidal tin dioxide the photo-excited H-aggregate injects an electron into the conduction band within thirty picoseconds, forming a long-lived cation radical [17]. Such charge-transfer competence underlies its historical use as a photo-sensitiser.
Cyclic voltammetry in acetonitrile shows a quasi-reversible one-electron reduction at –0.29 volts versus the saturated calomel electrode, assigned to formation of a neutral radical. Oxidation of the cation to the dication occurs near +0.85 volts and is electrochemically irreversible, leading to rapid polymerisation on the electrode surface [16]. Pulse radiolysis confirms that the reduction product absorbs at 630 nanometres with a molar extinction coefficient of 4 × 10⁴ L mol⁻¹ cm⁻¹ [16].
Irritant